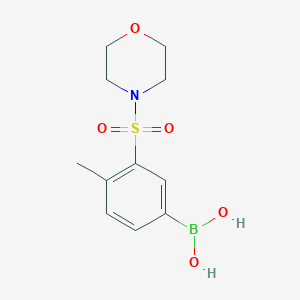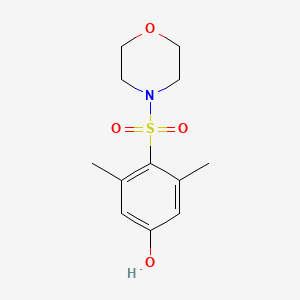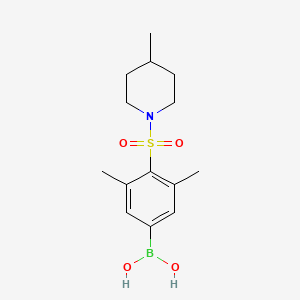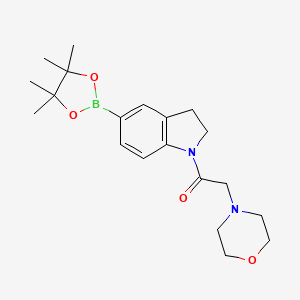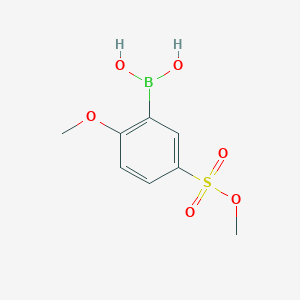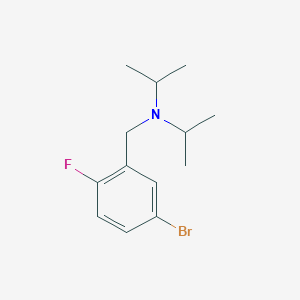![molecular formula C12H17N3O B1458677 3-(环丁基甲氧基)-5,6,7,8-四氢吡啶并[4,3-c]哒嗪 CAS No. 1955523-15-5](/img/structure/B1458677.png)
3-(环丁基甲氧基)-5,6,7,8-四氢吡啶并[4,3-c]哒嗪
描述
3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
3-(环丁基甲氧基)-5,6,7,8-四氢吡啶并[4,3-c]哒嗪应用的全面分析
化合物3-(环丁基甲氧基)-5,6,7,8-四氢吡啶并[4,3-c]哒嗪是哒嗪酮的衍生物,以其广泛的药理活性而闻名。以下是该化合物在各个科学研究领域独特应用的详细分析。
心血管研究: 哒嗪酮及其衍生物在治疗心血管疾病方面的潜力已被广泛研究。哒嗪酮母核的结构修饰已在开发新的心血管药物方面显示出可喜的结果。该化合物的衍生物可以被探索用于其在改善心脏功能、控制心律失常和治疗高血压方面的疗效。
抗菌和抗结核剂: 研究表明,哒嗪酮衍生物具有显著的抗菌和抗结核活性。所述化合物可以通过合成各种取代基来增强这些特性,并可能导致开发新的抗生素或治疗结核病的方法。
镇痛和抗炎应用: 哒嗪酮的镇痛和抗炎活性使其成为疼痛管理和炎症控制的候选药物。该化合物可以成为靶向特定疼痛通路并减少副作用的新型治疗剂的一部分。
抗糖尿病活性: 哒嗪酮衍生物已显示出作为抗糖尿病药物的潜力。可以研究该化合物调节血糖水平的能力及其在胰岛素分泌或葡萄糖代谢中的作用机制。
抗癌研究: 哒嗪酮的结构框架与抗癌活性相关。该化合物可用于设计新的化学治疗剂,专注于特定类型的癌症,并研究其与癌细胞系的相互作用。
神经系统疾病: 哒嗪酮与针对神经系统疾病的活性有关。可以研究该化合物的神经保护特性及其在治疗阿尔茨海默病、帕金森病和癫痫等疾病方面的潜在用途。
光电材料: 哒嗪衍生物在光电子学领域有应用,特别是作为荧光材料和传感器。可以合成该化合物来开发具有特定光电特性的新材料,用于电子设备。
农药研究: 最初,哒嗪酮被探索用于农药。可以研究该化合物作为杀虫剂或除草剂的潜力,有助于开发更有效和更环保的农业产品。
这些应用中的每一个都代表着一个独特的科研领域,其中3-(环丁基甲氧基)-5,6,7,8-四氢吡啶并[4,3-c]哒嗪可能具有重要意义。这些领域正在进行的研究和开发可能会在药物化学和其他科学学科方面取得突破 .
作用机制
Target of action
Pyridazinone derivatives have been found to interact with a wide range of biological targets. They have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .
Mode of action
The mode of action of pyridazinone derivatives can vary depending on the specific compound and its targets. For example, some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation
生化分析
Biochemical Properties
3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme phosphodiesterase, where 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine acts as an inhibitor . This inhibition affects the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which are crucial secondary messengers in cellular signaling pathways. Additionally, this compound has been shown to interact with various receptors, including tyrosine kinase receptors, modulating their activity and downstream signaling cascades .
Cellular Effects
The effects of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of phosphodiesterase by 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine leads to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which in turn activate protein kinase A and protein kinase G, respectively . These kinases play pivotal roles in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties .
Molecular Mechanism
At the molecular level, 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine exerts its effects through several mechanisms. The primary mechanism involves the binding of the compound to the active site of phosphodiesterase enzymes, leading to their inhibition . This binding is facilitated by the unique structural features of the compound, including the cyclobutylmethoxy group, which enhances its affinity for the enzyme. Additionally, 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine has been shown to interact with tyrosine kinase receptors, modulating their activity and influencing downstream signaling pathways . These interactions result in changes in gene expression and cellular responses, contributing to the compound’s pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that prolonged exposure to 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine can lead to sustained inhibition of phosphodiesterase activity, resulting in prolonged elevation of cyclic adenosine monophosphate and cyclic guanosine monophosphate levels . In vivo studies have demonstrated that the compound can exert long-term anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines and chemokines .
Dosage Effects in Animal Models
The effects of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects have been observed. These include hepatotoxicity and nephrotoxicity, which are likely due to the accumulation of the compound in these organs . Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired pharmacological effects without causing toxicity .
Metabolic Pathways
3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can either be excreted or further metabolized, influencing the overall pharmacokinetics of the compound. The interaction of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine with cytochrome P450 enzymes can also affect the metabolism of other co-administered drugs, leading to potential drug-drug interactions .
Transport and Distribution
The transport and distribution of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides and multidrug resistance-associated proteins, which facilitate its uptake and efflux across cellular membranes . Additionally, binding proteins such as albumin can influence the distribution and bioavailability of the compound in the bloodstream . The localization and accumulation of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine in specific tissues can also impact its pharmacological effects and toxicity profile.
Subcellular Localization
The subcellular localization of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine plays a crucial role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to specific subcellular compartments, influencing its activity and function . The localization of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine in the nucleus is particularly important for its effects on gene expression and cellular signaling pathways.
属性
IUPAC Name |
3-(cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-9(3-1)8-16-12-6-10-7-13-5-4-11(10)14-15-12/h6,9,13H,1-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRFIJVTRPXNGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NN=C3CCNCC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1458595.png)
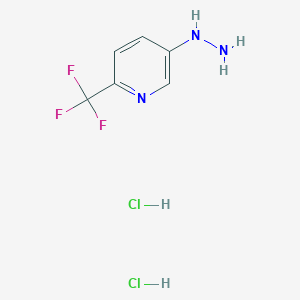
![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458599.png)
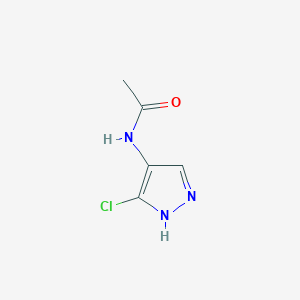
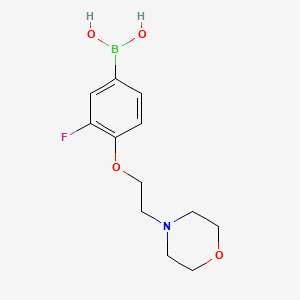
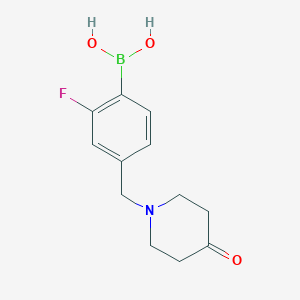
![3-Oxa-8-azabicyclo[3.2.1]octane oxalate](/img/structure/B1458606.png)
